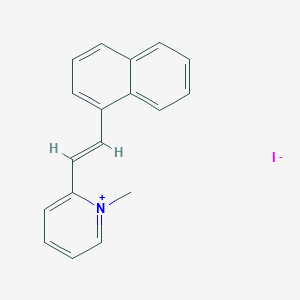

1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide

CAS No.: 36098-48-3

Cat. No.: VC18934537

Molecular Formula: C18H16IN

Molecular Weight: 373.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36098-48-3 |

|---|---|

| Molecular Formula | C18H16IN |

| Molecular Weight | 373.2 g/mol |

| IUPAC Name | 1-methyl-2-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium;iodide |

| Standard InChI | InChI=1S/C18H16N.HI/c1-19-14-5-4-10-17(19)13-12-16-9-6-8-15-7-2-3-11-18(15)16;/h2-14H,1H3;1H/q+1;/p-1/b13-12+; |

| Standard InChI Key | YDBPTWNNICMYPY-UEIGIMKUSA-M |

| Isomeric SMILES | C[N+]1=CC=CC=C1/C=C/C2=CC=CC3=CC=CC=C32.[I-] |

| Canonical SMILES | C[N+]1=CC=CC=C1C=CC2=CC=CC3=CC=CC=C32.[I-] |

Introduction

Structural and Chemical Characteristics

Molecular Composition and Geometry

The compound’s molecular formula is C₁₈H₁₆IN, with a molecular weight of 373.2 g/mol . Its structure comprises:

-

Pyridinium core: A positively charged pyridine ring with a methyl group at the N1 position.

-

Vinyl-naphthalene linkage: A trans (E)-configured ethenyl bridge connecting the pyridinium ring to a naphthalene group at position 1.

-

Iodide counterion: Acts as a leaving group in nucleophilic substitutions and facilitates ionic interactions .

The extended π-conjugation system, spanning the pyridinium ring, vinyl group, and naphthalene, contributes to its optical and electronic properties .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves two-step reactions:

-

Formation of the pyridinium salt: Alkylation of pyridine derivatives with methyl iodide or similar alkylating agents.

-

Introduction of the vinyl-naphthalene group: Cross-coupling reactions (e.g., Wittig or Heck reactions) to attach the naphthalene moiety via a vinyl bridge .

Optimized conditions yield high-purity products, though specific experimental protocols are often proprietary or detailed in patents .

Reactivity and Functionalization

As a quaternary ammonium salt, the compound undergoes:

-

Nucleophilic substitutions: The iodide ion is replaceable by other nucleophiles (e.g., hydroxide, amines).

-

Halogen exchange: Reactivity with silver salts to form bromide or chloride derivatives .

-

Electrophilic interactions: The cationic nature enables binding to negatively charged biological membranes .

Physical and Optical Properties

Applications in Science and Technology

Organic Electronics and Optoelectronics

The compound’s extended π-system and charge mobility make it suitable for:

-

Optoelectronic devices: Organic light-emitting diodes (OLEDs) and photovoltaic cells.

-

Fluorescent probes: Analogous structures exhibit large Stokes shifts (e.g., 196 nm in mitochondrial pH probes) .

Biological Systems and Antimicrobial Activity

-

Antimicrobial action: The cationic pyridinium disrupts microbial membranes, leading to cell death .

-

Biological imaging: Structural analogs are used to visualize mitochondrial pH fluctuations in live cells .

| Hazard Code | Description | Mitigation Strategy |

|---|---|---|

| P210 | Flammable; reacts violently with water | Store in inert atmosphere; avoid moisture |

| P222 | Avoid contact with air | Use in sealed containers |

| P280 | Corrosive to skin and eyes | Wear protective gloves and goggles |

Full safety details are outlined in regulatory documents .

Research Findings and Future Directions

Key Studies and Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume